![molecular formula C16H22N4O2S B5785431 N-({[2-(4-propionyl-1-piperazinyl)phenyl]amino}carbonothioyl)acetamide](/img/structure/B5785431.png)
N-({[2-(4-propionyl-1-piperazinyl)phenyl]amino}carbonothioyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-({[2-(4-propionyl-1-piperazinyl)phenyl]amino}carbonothioyl)acetamide, commonly known as PAC-1, is a small molecule that has gained significant attention in recent years due to its potential therapeutic applications. PAC-1 has been found to induce apoptosis, or programmed cell death, in cancer cells and has shown promising results in preclinical studies.
作用機序
PAC-1 induces apoptosis in cancer cells by targeting procaspase-3, an inactive precursor to caspase-3, which is a key enzyme in the apoptotic pathway. PAC-1 binds to procaspase-3 and induces a conformational change, which activates the enzyme and initiates the apoptotic pathway. This mechanism of action is unique compared to other apoptosis-inducing agents, making PAC-1 a promising candidate for cancer treatment.
Biochemical and Physiological Effects:
PAC-1 has been shown to have minimal toxicity in normal cells and tissues, making it a potentially safe cancer treatment. Additionally, PAC-1 has been found to cross the blood-brain barrier, making it a potential treatment for neurodegenerative diseases. However, further studies are needed to fully understand the biochemical and physiological effects of PAC-1.
実験室実験の利点と制限
One advantage of PAC-1 in lab experiments is its ability to induce apoptosis in cancer cells without affecting normal cells, making it a potentially safe and effective cancer treatment. However, PAC-1 has limitations in terms of its bioavailability and stability, which can affect its efficacy in vivo. Additionally, further studies are needed to optimize the dosing and delivery of PAC-1 for clinical use.
将来の方向性
There are several future directions for PAC-1 research. One direction is to optimize the dosing and delivery of PAC-1 for clinical use. Another direction is to further investigate the potential therapeutic applications of PAC-1 in neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of PAC-1 and its potential interactions with other cancer treatments. Overall, PAC-1 shows great potential as a novel cancer treatment and warrants further investigation.
合成法
The synthesis of PAC-1 involves a multi-step process. The first step is the synthesis of 4-propionyl-1-piperazinecarboxylic acid, which is then reacted with 2-chloro-N-(4-nitrophenyl)acetamide to form 2-(4-propionyl-1-piperazinyl)acetamide-4-nitrophenyl ester. This intermediate is then reduced with tin(II) chloride to form 2-(4-propionyl-1-piperazinyl)acetamide-4-aminophenyl ester, which is then reacted with carbon disulfide and sodium hydroxide to form PAC-1.
科学的研究の応用
PAC-1 has been extensively studied for its potential therapeutic applications in cancer treatment. In preclinical studies, PAC-1 has been found to induce apoptosis in a variety of cancer cells, including breast, lung, and colon cancer cells. PAC-1 has also been shown to enhance the efficacy of other cancer treatments, such as chemotherapy and radiation therapy. Additionally, PAC-1 has shown potential in the treatment of neurodegenerative diseases, such as Alzheimer's disease.
特性
IUPAC Name |
N-[[2-(4-propanoylpiperazin-1-yl)phenyl]carbamothioyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N4O2S/c1-3-15(22)20-10-8-19(9-11-20)14-7-5-4-6-13(14)18-16(23)17-12(2)21/h4-7H,3,8-11H2,1-2H3,(H2,17,18,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRIPMLWHSUYREW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C2=CC=CC=C2NC(=S)NC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-({[2-(4-propionyl-1-piperazinyl)phenyl]amino}carbonothioyl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl [(4-ethyl-2-oxo-2H-chromen-7-yl)oxy]acetate](/img/structure/B5785355.png)
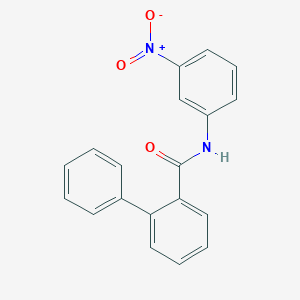
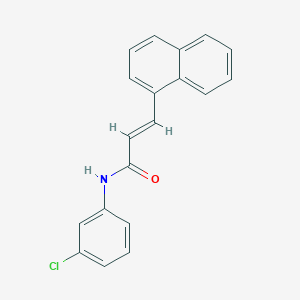


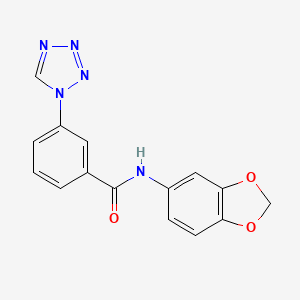
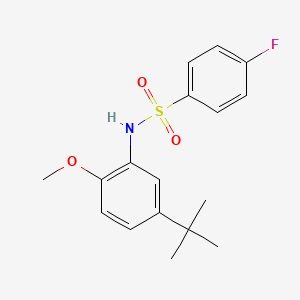
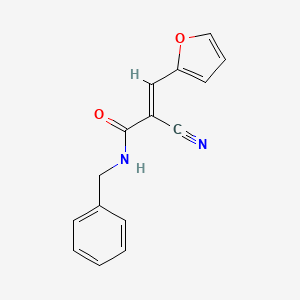

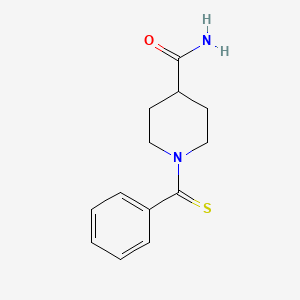
![N-(2,4-dimethylphenyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B5785433.png)

![N-(2-chlorobenzyl)-N-[4-(3,4-dihydro-2(1H)-isoquinolinylcarbonyl)phenyl]methanesulfonamide](/img/structure/B5785441.png)